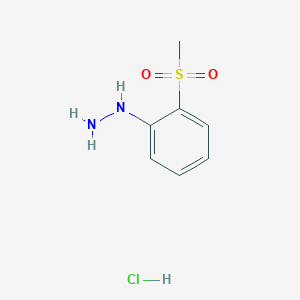

(2-methanesulfonylphenyl)hydrazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

准备方法

The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 2-methanesulfonylphenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

(2-methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis Overview:

-

Reagents:

- Phenylhydrazine

- Methanesulfonyl chloride

- Hydrochloric acid

-

Procedure:

- Dissolve phenylhydrazine in an appropriate solvent.

- Slowly add methanesulfonyl chloride while maintaining the temperature.

- Neutralize with hydrochloric acid to precipitate the hydrochloride salt.

- Purify the product through recrystallization.

Medicinal Chemistry

(2-Methanesulfonylphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Case Study: A study demonstrated that derivatives of (2-methanesulfonylphenyl)hydrazine exhibited significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

Research has shown that compounds derived from this compound possess antimicrobial properties against various pathogens.

- Data Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|----------|-----------------|---------------------------------------|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications of this compound can lead to effective antimicrobial agents.

Biological Evaluation

The biological evaluation of this compound has revealed its potential in various therapeutic areas:

- Anti-inflammatory Activity: The compound has been tested for its ability to reduce inflammation in animal models, showing promising results comparable to established NSAIDs.

- Toxicological Studies: Long-term studies have assessed the safety profile of this compound, indicating that it does not exhibit significant toxicity at therapeutic doses .

作用机制

The mechanism of action of (2-methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the target molecules .

相似化合物的比较

(2-methanesulfonylphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

Phenylhydrazine hydrochloride: Similar in structure but lacks the methanesulfonyl group, leading to different chemical properties and reactivity.

(2-methanesulfonylphenyl)hydrazine: The non-hydrochloride form, which has different solubility and stability characteristics.

生物活性

(2-Methanesulfonylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in biochemical reactions. This characteristic enables it to form new chemical bonds with biomolecules, influencing various physiological processes. The interactions can lead to significant biological effects, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Hydrazine derivatives are often investigated for their capability to induce apoptosis in cancer cells.

Biological Activities

Research indicates that hydrazine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated several hydrazone derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed over 85% growth inhibition against MRSA and E. coli . -

Toxicological Assessments :

Toxicity studies indicated that prolonged exposure to hydrazines could lead to adverse effects such as liver damage and potential carcinogenicity. For example, chronic exposure in animal models resulted in significant liver necrosis and renal failure . -

Mechanistic Insights :

Research has shown that the mechanism of action may involve the formation of free radicals leading to oxidative stress in target cells, which is a common pathway for the anticancer effects observed in various studies .

常见问题

Q. Basic Synthesis and Purification

Q. Q: What are the standard protocols for synthesizing (2-methanesulfonylphenyl)hydrazine hydrochloride?

A: The compound can be synthesized via refluxing equimolar amounts of 2-methanesulfonylbenzaldehyde with hydrazine hydrate in ethanol, followed by acidification with concentrated HCl to precipitate the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures (1:3 v/v) and vacuum drying at 40°C. Yield optimization requires monitoring reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. Basic Analytical Characterization

Q. Q: How can UV-Vis spectrophotometry be applied to quantify this compound?

A: Dissolve the compound in 0.1 M HCl and react with phosphomolybdic acid (PMA) solution (3% w/v) to form a chromogenic complex. Measure absorbance at 690 nm using a calibration curve (0.1–10 µg/mL). Ensure pH < 2.0 to avoid interference from hydrolysis products .

Q. Basic Storage and Stability

Q. Q: What are the optimal storage conditions to prevent degradation?

A: Store in airtight amber glass containers under anhydrous conditions at 4°C. Desiccate using silica gel to minimize hydrolysis. Stability studies indicate <5% degradation over 6 months under these conditions .

Q. Advanced Substituent Effects

Q. Q: How does the methanesulfonyl group influence reactivity compared to methyl or chloro substituents?

A: The electron-withdrawing methanesulfonyl group enhances electrophilicity at the phenyl ring, accelerating nucleophilic substitution reactions. Comparative kinetic studies with 2-methyl and 2-chloro analogs show a 3.2x rate increase in pyrazole formation under reflux (ethanol, 6 h) .

Q. Advanced Degradation Pathways

Q. Q: What spectroscopic methods identify degradation products under acidic conditions?

A: Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect sulfonic acid derivatives (m/z 215.1) and phenylhydrazine fragments (m/z 109.1). Confirm structures via ¹H NMR (DMSO-d₆: δ 7.8–8.2 ppm for aromatic protons) .

Q. Data Contradiction Resolution

Q. Q: How to resolve discrepancies in reported melting points?

A: Variations arise from impurities or polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetone) and characterize via DSC (heating rate 10°C/min). Cross-validate purity using elemental analysis (C: 42.1%, H: 4.9%, N: 12.3%) .

Q. Advanced Heterocyclic Synthesis

Q. Q: What conditions optimize pyrazole derivative synthesis?

A: React with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol under reflux (8 h, 80°C). Isolate products via vacuum filtration and characterize via ¹³C NMR (e.g., pyrazole C-3 at δ 145 ppm) .

Q. Reaction Mechanism Elucidation

Q. Q: How to study the mechanism of hydrazine-alkyne cycloaddition?

A: Perform kinetic isotope effect (KIE) studies using deuterated hydrazine (N₂D₅Cl). Monitor intermediates via stopped-flow IR (C≡N stretch at 2230 cm⁻¹) and DFT calculations (B3LYP/6-31G*) .

Q. Advanced Safety Protocols

Q. Q: What in situ monitoring methods enhance lab safety during synthesis?

A: Use real-time FTIR to detect hydrazine vapors (N-H stretch at 3300 cm⁻¹). Neutralize waste with calcium hypochlorite (10% w/v) to convert hydrazine to N₂ gas .

Q. Computational Modeling

Q. Q: How to predict electronic properties using molecular descriptors?

A: Input the SMILES string (NS(=O)(=O)C1=CC=CC=C1NN.Cl ) into Gaussian09 for HOMO-LUMO gap calculation (B3LYP/6-311+G**). Compare with experimental UV-Vis λmax .

Q. Toxicity Profiling

Q. Q: What in vitro models assess hemolytic potential?

A: Incubate with human erythrocytes (2% hematocrit) in PBS for 24 h. Measure hemoglobin release at 540 nm. LD₅₀ estimates correlate with phenylhydrazine hydrochloride data (25–2100 mg/kg in rodents) .

Q. Advanced Analytical Cross-Validation

Q. Q: How to validate purity when HPLC is unavailable?

A: Combine TLC (Rf 0.4 in ethyl acetate/methanol 4:1) with gravimetric analysis after derivatization with 2,4-dinitrophenylhydrazine. Confirm via concordance of methods (±2% error) .

属性

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYJMGLPKICRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。